(r)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine
Overview
Description
®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine is a chiral beta-alanine derivative with a hydroxy and methoxy substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine typically involves the use of starting materials such as 3-hydroxy-4-methoxybenzaldehyde and beta-alanine. One common synthetic route includes the condensation of these starting materials under basic conditions, followed by reduction and chiral resolution to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 3-(3-oxo-4-methoxyphenyl)-beta-alanine.
Reduction: Formation of 3-(3-hydroxy-4-methoxyphenyl)-beta-alanine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups on the phenyl ring play a crucial role in binding to these targets, influencing the compound’s biological activity. The beta-alanine moiety may also contribute to the compound’s overall effect by interacting with other molecular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine: The racemic mixture of the compound.
3-(3-Hydroxy-4-methoxyphenyl)-alanine: An analog without the beta-alanine moiety.
3-(4-Methoxyphenyl)-beta-alanine: A derivative lacking the hydroxy group.
Uniqueness
®-3-(3-Hydroxy-4-methoxyphenyl)-beta-alanine is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic mixture or other analogs
Properties
IUPAC Name |
(3R)-3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPHRWQFARWHIX-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654392 | |
Record name | (3R)-3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925221-88-1 | |
Record name | (3R)-3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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